2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C7H4BrF2NO2. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the application and the specific derivative of the compound.
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or growth.
Result of Action
Similar compounds have been used in the agrochemical industry for pest control , suggesting that they may have toxic effects on certain pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves the bromination of 6-(difluoromethyl)pyridine-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol under reflux conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) in suitable solvents.
Major Products Formed:
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with diverse substituents on the pyridine ring.
Oxidation and Reduction Reactions: Carboxylates or alcohols derived from the carboxylic acid group.
Scientific Research Applications
2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Comparison with Similar Compounds
- 2-Bromo-6-chloropyridine
- 2-Bromo-6-methoxypyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
Comparison: 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both a difluoromethyl group and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse synthetic and functional applications.
Properties
CAS No. |
1105985-14-5 |
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Molecular Formula |
C7H4BrF2NO2 |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
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